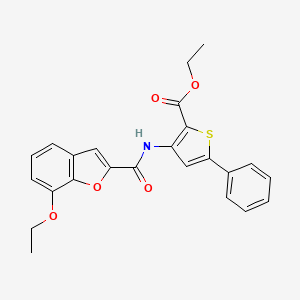

Ethyl 3-(7-ethoxybenzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate

Description

Ethyl 3-(7-ethoxybenzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a phenyl group at position 5 and a 7-ethoxybenzofuran-2-carboxamido moiety at position 3. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic stacking and hydrogen bonding are critical .

Properties

IUPAC Name |

ethyl 3-[(7-ethoxy-1-benzofuran-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO5S/c1-3-28-18-12-8-11-16-13-19(30-21(16)18)23(26)25-17-14-20(15-9-6-5-7-10-15)31-22(17)24(27)29-4-2/h5-14H,3-4H2,1-2H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFXUTLQTJXOQEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(SC(=C3)C4=CC=CC=C4)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Benzofuran derivatives, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. Therefore, it can be inferred that the targets could be related to these biological processes.

Mode of Action

Benzofuran derivatives are known to interact with their targets in a way that modulates the biological activities mentioned above. The exact interaction and the resulting changes would depend on the specific target and the context in which the compound is acting.

Biochemical Pathways

Given the biological activities associated with benzofuran derivatives, it can be inferred that the compound may affect pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication. The downstream effects would depend on the specific pathway and the context in which the compound is acting.

Biological Activity

Ethyl 3-(7-ethoxybenzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate is a complex organic compound notable for its diverse biological activities. This compound belongs to the class of thiophene derivatives, which are characterized by a sulfur atom within a five-membered ring structure. Its unique molecular configuration suggests potential applications in pharmacology, particularly in the fields of anti-inflammatory and antimicrobial research.

Chemical Structure and Properties

The compound's molecular formula is and it features several functional groups that contribute to its biological activity. The presence of the ethoxybenzofuran moiety and the thiophene ring enhances its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C20H19N1O4S |

| Molecular Weight | 367.43 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Ethyl 3-(7-ethoxybenzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate exhibits its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting potential use in treating inflammatory diseases.

- Modulation of Cell Signaling : It interacts with cellular receptors, affecting signal transduction pathways that regulate cell growth and apoptosis.

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against various bacterial strains, making it a candidate for antibiotic development.

Case Studies and Research Findings

A series of studies have been conducted to explore the biological activities of this compound:

- Anti-inflammatory Effects : In vitro studies demonstrated that Ethyl 3-(7-ethoxybenzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate significantly reduced the production of pro-inflammatory cytokines in human immune cells, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Activity : A study assessed the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) value of 32 µg/mL for both bacteria, suggesting moderate antimicrobial properties.

- Cell Viability Assays : Cell viability assays conducted on cancer cell lines indicated that treatment with this compound resulted in a dose-dependent reduction in cell proliferation, highlighting its potential as an anticancer agent.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of Ethyl 3-(7-ethoxybenzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate:

- Absorption : The compound is expected to be well absorbed due to its lipophilic nature.

- Distribution : It likely distributes widely in body tissues, influenced by its molecular weight and solubility.

- Metabolism : Metabolic pathways may involve phase I and II reactions, leading to various metabolites.

- Excretion : Primarily excreted via renal pathways; further studies are needed to confirm these pathways.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs include:

Ethyl 5-acetyl-2-[(2-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate (CAS 113395-53-2) .

Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate (CAS 730951-36-7) .

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Functional Groups Present |

|---|---|---|---|---|

| Ethyl 3-(7-ethoxybenzofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate | C₂₄H₂₂N₂O₅S | 450.51 g/mol | 7-ethoxybenzofuran-2-carboxamido (position 3), phenyl (position 5) | Ester, amide, benzofuran, ethoxy |

| Ethyl 5-acetyl-2-[(2-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate | C₂₂H₁₈ClNO₄S | 427.90 g/mol | Acetyl (position 5), 2-chlorobenzamido (position 2), phenyl (position 4) | Ester, amide, acetyl, chloro |

| Ethyl 3-(2-chloroacetamido)-5-phenylthiophene-2-carboxylate | C₁₅H₁₄ClNO₃S | 323.79 g/mol | 2-chloroacetamido (position 3), phenyl (position 5) | Ester, amide, chloro |

Functional Group Analysis

- Target Compound: The 7-ethoxybenzofuran-2-carboxamido group provides dual hydrogen-bonding capacity (amide NH as donor, carbonyl O as acceptor) and increased aromatic surface area for π-π interactions. The ethoxy group enhances lipophilicity .

- The acetyl group at position 5 may sterically hinder interactions .

Physicochemical and Crystallographic Properties

- Solubility : The target compound’s benzofuran and ethoxy groups likely reduce aqueous solubility compared to the chloro-substituted analogs, which balance lipophilicity with polar amide/ester motifs.

- Crystallography : Crystallographic software like SHELXL and WinGX are instrumental in resolving hydrogen-bonding networks. The target compound’s amide and ethoxy groups may form extended hydrogen-bonded frameworks, contrasting with the simpler patterns in chloro-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.